molecular formula C9H10O3 B12599575 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- CAS No. 650594-11-9

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl-

Cat. No.: B12599575
CAS No.: 650594-11-9
M. Wt: 166.17 g/mol
InChI Key: ZNPOHLSWGIYWNX-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- is an organic compound with a unique structure that includes a cycloheptatrienone ring substituted with hydroxy, hydroxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonyl group in the cycloheptatrienone ring can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Tropolone: A structurally related compound with a similar cycloheptatrienone ring but lacking the hydroxy, hydroxymethyl, and methyl substitutions.

    Hinokitiol: Another related compound with antimicrobial properties, differing in the substitution pattern on the cycloheptatrienone ring.

Uniqueness

2,4,6-Cycloheptatrien-1-one, 2-hydroxy-7-(hydroxymethyl)-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

650594-11-9

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-6-methylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C9H10O3/c1-6-2-3-7(5-10)9(12)8(11)4-6/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

ZNPOHLSWGIYWNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(C=C1)CO)O

Origin of Product

United States

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